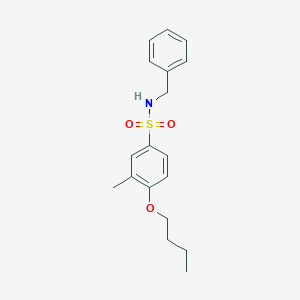![molecular formula C21H28N2O6S2 B272645 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-986001, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine sulfonamide compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves the inhibition of PDE2A and other PDE family members. This leads to an increase in the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. The increased levels of cyclic nucleotides can lead to several biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and cognitive enhancement. It has also been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments, including its high potency and selectivity for PDE2A and other PDE family members. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
For the research on 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for more detailed studies on its mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to optimize the synthesis and pharmacokinetic properties of this compound to improve its potential for clinical use.
Synthesemethoden
The synthesis of 1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine involves a multi-step process that includes the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylpiperazine, followed by further reaction with sodium hydride and methyl iodide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to have potent inhibitory activity against several enzymes, including phosphodiesterase 2A (PDE2A) and cyclic nucleotide phosphodiesterase (PDE) family members. These enzymes are involved in the regulation of various physiological processes, including cell signaling, neurotransmission, and smooth muscle relaxation.
Eigenschaften
Molekularformel |
C21H28N2O6S2 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1,4-bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-6-8-20(18(12-15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-9-7-16(2)13-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3 |
InChI-Schlüssel |
WQRAYYQWAMNJQQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
Kanonische SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)OC)S(=O)(=O)C3=C(C=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


